REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:5]([O:7]CC)=O.[Cl:15][C:16]1[N:21]=[C:20]([CH3:22])[CH:19]=[CH:18][CH:17]=1>>[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[O:7])[CH2:22][C:20]2[CH:19]=[CH:18][CH:17]=[C:16]([Cl:15])[N:21]=2)[CH:10]=[CH:11][C:12]=1[O:13][CH3:14]
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Name
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|
Quantity
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13.6 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=O)OCC)C=CC1OC
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Name
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|
Quantity
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5.7 mL
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Type
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reactant
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Smiles
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ClC1=CC=CC(=N1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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BrC=1C=C(C=CC1OC)C(CC1=NC(=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |